N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a heterocyclic compound featuring a benzodioxolylmethyl group linked to an acetamide scaffold, which is further substituted with a 1H-indole moiety bearing a 5-propyl-1,3,4-oxadiazole ring.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-2-5-22-25-26-23(31-22)18-11-16-6-3-4-7-17(16)27(18)13-21(28)24-12-15-8-9-19-20(10-15)30-14-29-19/h3-4,6-11H,2,5,12-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFCVXRRTRKWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps, including the formation of the benzodioxole, oxadiazole, and indole rings, followed by their coupling. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves:
- Formation of the benzodioxole ring
- Synthesis of the oxadiazole ring
- Coupling with the indole structure
Common reagents include various acids and bases under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production
In an industrial context, automated reactors and continuous flow systems are employed to optimize production efficiency. Reaction conditions such as temperature and reagent concentration are critical for achieving desired outcomes.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical pathways and develop novel compounds.
Biology
Research has indicated potential biological activity , particularly in the following areas:
-
Antimicrobial properties : Studies suggest that the compound may exhibit activity against various microbial strains.
Microbial Strain Activity Observed E. coli Moderate S. aureus High - Anticancer effects : Preliminary studies have shown promise in inhibiting cancer cell growth through specific molecular interactions.
Medicine
The compound is being explored for its potential therapeutic effects in treating diseases such as cancer and infections. Its mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity to produce desired biological effects.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The results indicated a dose-dependent response against E. coli and S. aureus.
Case Study 2: Anticancer Research
In recent cancer research trials, the compound was tested on various cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner, suggesting potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Oxadiazole Derivatives
Compounds with indole-oxadiazole cores are widely studied for their biological activities. Key comparisons include:
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides :
These derivatives (e.g., 8a–w in –9) feature a sulfur bridge between the oxadiazole and acetamide groups, contrasting with the target compound’s direct methylene linkage. The thioether group may enhance metabolic stability but reduce bioavailability compared to the target’s oxadiazole-propyl chain .- 5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione (1): This intermediate () lacks the benzodioxolylmethyl group but includes a thione moiety on the oxadiazole.
Structural Impact Table :
Benzimidazole/Benzodioxol Derivatives
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28): This compound () shares the benzodioxol-acetamide backbone but replaces the indole-oxadiazole moiety with a benzimidazole group. Benzimidazoles are known for their rigid planar structure, which may enhance DNA intercalation, whereas the target’s indole-oxadiazole system could favor interactions with hydrophobic enzyme pockets .
- Chloro-Substituted Benzimidazoles (): Compounds like 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one exhibit electron-withdrawing chloro substituents, which may increase binding affinity to charged residues in target proteins.
Substitution Patterns on Heterocycles
5-Substituted 2-Phenyl-1H-indole Derivatives () :
Compound 3a () includes a 5-chloro substituent on the indole ring, which may enhance electrophilic reactivity compared to the target’s unsubstituted indole. The absence of electron-withdrawing groups in the target compound could reduce metabolic degradation .Thiazole vs. Oxadiazole Cores () :
Thiazole derivatives (e.g., 4a ) prioritize sulfur-mediated hydrogen bonding, while the target’s oxadiazole ring offers nitrogen-based interactions. This difference may influence solubility and target engagement .
Key Advantages Over Analogs :
- The propyl group on oxadiazole enhances lipid solubility vs. thiol/thione derivatives.
- The benzodioxolylmethyl group may confer metabolic stability compared to halogenated benzimidazoles.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure incorporates multiple heterocycles, which contribute to its diverse biological activities.
Chemical Structure and Properties
The compound features a benzodioxole ring, an oxadiazole ring, and an indole ring. The molecular formula is , and it has a molecular weight of 418.45 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
| Molecular Formula | C23H22N4O4 |
| Molecular Weight | 418.45 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Preliminary studies suggest that it could exhibit antimicrobial and anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound through screening assays on multicellular spheroids. This approach allowed for the evaluation of the compound's efficacy in a more physiologically relevant environment compared to traditional monolayer cultures.
Case Study:
A study conducted by Fayad et al. (2019) identified this compound as a novel anticancer agent through high-throughput screening methods. The results indicated significant inhibition of tumor growth in vitro and suggested mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. In vitro assays demonstrated that it exhibits inhibitory effects against certain bacterial strains, indicating its potential as an anti-infective agent.
Research Findings:
In a study published in MDPI, compounds structurally similar to N-[...]-acetamide were evaluated for their ability to disrupt bacterial virulence factors . Although specific data on this compound's antimicrobial activity were not detailed, the structural characteristics suggest a promising profile for further exploration.
Toxicological Profile
Understanding the safety profile of N-[...]-acetamide is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while the compound shows promising biological activity, careful evaluation of its toxicity is necessary before clinical applications can be considered.
Summary of Research Applications
N-[...]-acetamide has potential applications across several domains:
- Pharmaceutical Development : As a lead compound for new drug formulations targeting cancer and infectious diseases.
- Chemical Biology : As a tool for studying specific biological pathways due to its unique structural features.
- Material Science : Potential use in developing novel materials with specific chemical properties.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
The synthesis involves coupling a benzodioxole-methylamine intermediate with an indole-oxadiazole-acetic acid derivative. Key steps include:
- Oxadiazole formation : Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ (common in oxadiazole synthesis) .
- Acetamide coupling : Reacting the oxadiazole-thiol intermediate (e.g., 5-propyl-1,3,4-oxadiazole-2-thiol) with bromoacetamide derivatives in DMF using NaH as a base at 35°C for 8 hours .
- Indole functionalization : Introducing the oxadiazole moiety to the indole core via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
Yield optimization : Low yields (6–17% in similar compounds, as in ) suggest the need for temperature control, catalyst screening (e.g., NiFe₂O₄ nanoparticles for MCRs ), or protecting-group strategies.
Basic: What spectroscopic and analytical techniques are critical for characterization?
Standard protocols include:
- ¹H/¹³C-NMR : To confirm substituent positions on the benzodioxole, indole, and oxadiazole rings. For example, indole H-2 protons resonate at δ 7.6–7.8 ppm, while benzodioxole methylene protons appear as a singlet near δ 5.9–6.1 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- LC-MS : Detects purity and byproducts, especially for intermediates like 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol .
- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced: How can computational methods improve reaction design and mechanistic understanding?
- Reaction path searches : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for oxadiazole cyclization or indole functionalization .
- In silico SAR : Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like Bcl-2/Mcl-1 (anticancer activity) or lipoxygenase (anti-inflammatory activity) .
- Machine learning : Prioritizes reaction conditions by training models on datasets of analogous indole-oxadiazole syntheses .
Advanced: How do structural modifications impact biological activity?
- Benzodioxole substituents : Electron-withdrawing groups (e.g., nitro, chloro) enhance metabolic stability but may reduce solubility. For example, 4-nitrophenyl analogs in showed lower yields but potential for improved target affinity.
- Oxadiazole side chains : Propyl groups at C-5 of oxadiazole (as in the target compound) balance lipophilicity and steric effects, critical for membrane permeability .
- Indole substitution : Methoxy or fluoro groups at C-5 of indole (e.g., ) increase antioxidant activity via radical scavenging .
Advanced: How to address contradictions in biological data across studies?
- Assay standardization : Discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., MCF-7 vs. HeLa) or enzyme sources. Validate using orthogonal assays (e.g., fluorescence polarization for Bcl-2 inhibition ).
- Metabolic interference : Check for off-target effects using knockout models or selective inhibitors (e.g., CYP450 enzymes metabolize benzodioxoles, altering bioavailability ).
- Structural analogs : Compare with derivatives like N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () to isolate substituent-specific effects.
Advanced: What strategies resolve low solubility or stability in biological assays?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility, as seen in for hydroxyindole derivatives.
- Nanoparticle encapsulation : Use nickel ferrite (NiFe₂O₄) nanoparticles to improve delivery and reduce degradation, as demonstrated in multicomponent reactions .
- Co-crystallization : Co-formulate with cyclodextrins or PEG-based excipients to stabilize the amorphous phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
